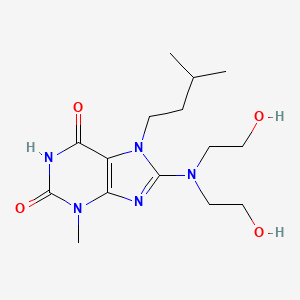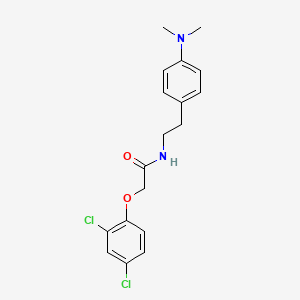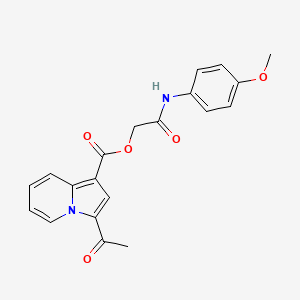
Ethyl 2,6-dichloro-5-methylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,6-dichloro-5-methylpyridine-3-carboxylate is a chemical compound that is a derivative of pyridine, a heterocyclic aromatic organic compound. It is characterized by the presence of a pyridine ring substituted with chlorine atoms and a methyl group, as well as an ester functional group. This compound serves as an intermediate in the synthesis of various other chemical entities, which are often used in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multistep reactions, starting from different substituted pyridines. For instance, a practical synthetic route to a related compound, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, was developed from 2,6-dichloro-3-trifluoromethylpyridine, highlighting the importance of regioselectivity and the conversion of functional groups . Another example is the synthesis of ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates, which react with ammonia and primary amines to yield various substituted pyridine derivatives . These syntheses demonstrate the versatility of pyridine derivatives as intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using techniques such as X-ray diffraction crystallography, as seen in the study of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate . Density functional theory (DFT) calculations are also employed to predict molecular geometry, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data to confirm the structure of synthesized compounds .
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions, including condensation, aminomethylation, and nucleophilic substitution, to yield a wide range of products. For example, ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate was synthesized and characterized by IR, NMR, MS, and single-crystal X-ray diffraction . The reactivity of these compounds is influenced by the substituents on the pyridine ring, which can direct the course of the reactions and the regioselectivity of the products .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect these properties. For instance, the introduction of a chloromethyl group in ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates alters their reactivity towards nucleophiles . Additionally, the crystal structure and intermolecular interactions, such as hydrogen bonding, can influence the stability and solid-state properties of these compounds .
Applications De Recherche Scientifique
Synthesis of Highly Functionalized Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate, resembling Ethyl 2,6-dichloro-5-methylpyridine-3-carboxylate, is utilized in the synthesis of highly functionalized tetrahydropyridines. The process involves a phosphine-catalyzed [4 + 2] annulation, yielding ethyl 6-substituted tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Synthesis of Naphthyridines
Ethyl 2,6-dichloro-5-methylpyridine-3-carboxylate is involved in synthesizing naphthyridines, crucial in pharmaceutical and chemical research. One-step reactions have been developed to synthesize various naphthyridin-5(6H)-ones, which are significant in medicinal chemistry (M. Balogh, I. Hermecz, K. Simon, Levente Pusztay, 2009).
Synthesis of Pyridine Derivatives
Research shows the use of Ethyl 2,6-dichloro-5-methylpyridine-3-carboxylate in the synthesis of various pyridine derivatives. These compounds are significant in developing new pharmacological agents (H. Śladowska, A. Bartoszko-Malik, T. Zawisza, 1990).
Reactions with Ammonia and Primary Amines
This chemical compound reacts with ammonia and primary amines to produce various derivatives. Such reactions lead to the formation of compounds with potential applications in different scientific fields (R. A. Nadzhafova, 2002).
Synthesis of Anticancer Agents
Studies have demonstrated the synthesis of potential anticancer agents using derivatives of Ethyl 2,6-dichloro-5-methylpyridine-3-carboxylate. These agents show promising results in inhibiting the proliferation of cancer cells in laboratory settings (C. Temple, G. P. Wheeler, R. Comber, R. D. Elliott, J. Montgomery, 1983).
Nonlinear Optical Properties
In a study exploring nonlinear optical properties, Ethyl 2,6-dichloro-5-methylpyridine-3-carboxylate derivatives were synthesized and evaluated. These compounds show potential as nonlinear optical materials due to their unique structural properties (A. Pekparlak, Ö. Tamer, S. D. Kanmazalp, N. Berber, M. Arslan, D. Avcı, N. Dege, E. Tarcan, Y. Atalay, 2020).
Corrosion Inhibition
Research on pyranpyrazole derivatives, including ethyl 2,6-dichloro-5-methylpyridine-3-carboxylate, shows their effectiveness as corrosion inhibitors for industrial applications. These compounds demonstrate high efficiency in protecting metals like steel from corrosion (P. Dohare, K. R. Ansari, M. Quraishi, I. Obot, 2017).
Propriétés
IUPAC Name |
ethyl 2,6-dichloro-5-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)6-4-5(2)7(10)12-8(6)11/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJQJBGNFQXCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,6-dichloro-5-methylpyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2509104.png)
![(Z)-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenyl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate](/img/structure/B2509107.png)



![3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2509113.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2509114.png)
![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2509115.png)


![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2509121.png)

![4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2509125.png)
